molecular formula C6H12O3 B087786 4-Hydroxyhexanoic acid CAS No. 13532-38-2

4-Hydroxyhexanoic acid

Cat. No. B087786
CAS RN: 13532-38-2
M. Wt: 132.16 g/mol
InChI Key: ABIKNKURIGPIRJ-UHFFFAOYSA-N
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Description

4-Hydroxyhexanoic acid is a chemical compound with the molecular formula C6H12O3 . It has an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da . It is also known by other names such as 4-Hydroxycaproate, 4-Hydroxycaproic acid, and 4-hydroxy-hexanoic acid .


Synthesis Analysis

Various aerobic Gram-negative bacteria have been analyzed for utilizing this compound as a carbon source for growth and for synthesis of polyhydroxyalkanoic acids (PHA) . Recombinant strains of the PHA-negative mutants Pseudomonas putida GPp104 and Alcaligenes eutrophus PHB − 4, which harbored plasmid pHP1014::E156 with the PHA-biosynthesis genes of Thiocapsa pfennigii, incorporated this compound up to a molar fraction of 47 or 1.4%, respectively, into PHA .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has #H bond acceptors: 3, #H bond donors: 2, and #Freely Rotating Bonds: 4 .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 280.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 60.3±6.0 kJ/mol and a flash point of 137.6±19.1 °C . The index of refraction is 1.460, and the molar refractivity is 32.9±0.3 cm3 . The polar surface area is 58 Å2, and the polarizability is 13.0±0.5 10-24 cm3 . The surface tension is 42.6±3.0 dyne/cm, and the molar volume is 120.1±3.0 cm3 .

Scientific Research Applications

  • Biosynthetic Polyhydroxyalkanoic Acids from Bacteria : 4-Hydroxyhexanoic acid has been identified as a new constituent in the synthesis of polyhydroxyalkanoic acids (PHA) by various aerobic Gram-negative bacteria. This discovery points towards its potential role in the production of biodegradable plastics (Valentin et al., 2004).

  • Hydroxamic Acids in Plant Defense : Hydroxamic acids derived from this compound play a significant role in the defense mechanisms of cereals against pests and diseases (Niemeyer, 1988).

  • Identification in Microbial Products : The compound has been found in microbial productions, such as in the isolation and characterization of amino acids from the mushroom Tricholomopsis rutilans, highlighting its presence in various natural products (Niimura & Hatanaka, 1974).

  • Reactivity in Oil-in-Water Emulsions : Studies on the reactivity of this compound in oil-in-water emulsions have shown its role in the formation of certain acids and its interaction with proteins, which can be significant in food science and lipid oxidation research (Vandemoortele et al., 2020).

  • Antibacterial Applications : A derivative, 4-keto-5-amino-6-hydroxyhexanoic acid, isolated from Bacillus cereus has shown antibacterial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria (Perlman et al., 1981).

  • In Tissue Engineering : this compound is used in the production of polyhydroxyalkanoates (PHAs) for medical applications, particularly in tissue engineering. Its role in the differentiation of human bone marrow mesenchymal stem cells into nerve cells has been explored, demonstrating its potential in regenerative medicine (Wang et al., 2010).

  • As a Structural Element in Chemical Synthesis : The compound plays a significant role in the chemical synthesis of modified peptides and in the industry of polyamide synthetic fibers (Markowska et al., 2021).

  • In Photocatalytic Degradation : this compound has been studied in the context of photocatalytic degradation, particularly in the degradation of aromatic organoarsenic compounds in TiO2 suspension, highlighting its environmental applications (Zheng et al., 2014).

Future Directions

Future directions related to 4-Hydroxyhexanoic acid and biocatalysis will focus on unexplored novel areas like development of artificial metallo-enzymes, non-natural reactions catalyzed by enzymes, biocatalytic cascades, enzyme-catalyzed protein conjugations, metabolic pathways for chemical biosynthesis, and computations related to these areas .

Mechanism of Action

Target of Action

4-Hydroxyhexanoic acid (4HHx) is primarily utilized by various aerobic Gram-negative bacteria as a carbon source for growth and for the synthesis of polyhydroxyalkanoic acids (PHA) . The primary targets of 4HHx are the PHA-biosynthesis genes of these bacteria .

Mode of Action

4HHx interacts with its targets by being incorporated into PHA. This incorporation occurs when the cells are cultivated in the presence of 4HHx as the sole carbon source and under nitrogen starvation . The interaction results in the synthesis of a terpolyester consisting of 3-hydroxybutyric acid (3HB), 3-hydroxyhexanoic acid (3HHx), and 4HHx .

Biochemical Pathways

The biochemical pathway affected by 4HHx is the PHA biosynthesis pathway. In this pathway, 4HHx is incorporated into PHA, leading to the synthesis of a terpolyester . The downstream effects of this pathway include the accumulation of PHA in the bacteria, which can be used for the production of biodegradable polyesters .

Pharmacokinetics

It is known that 4hhx is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties may impact its bioavailability.

Result of Action

The result of 4HHx’s action is the synthesis of a terpolyester consisting of 3HB, 3HHx, and 4HHx . This terpolyester is accumulated by the bacteria and can be used for the production of biodegradable polyesters .

Action Environment

The action of 4HHx is influenced by environmental factors such as the presence of 4HHx as the sole carbon source and nitrogen starvation . These conditions facilitate the incorporation of 4HHx into PHA

properties

IUPAC Name

4-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIKNKURIGPIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

781658-18-2
Record name Hexanoic acid, 4-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=781658-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20870045
Record name 4-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13532-38-2
Record name 4-Hydroxyhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 5-amino-4-hydroxyhexanoic acid derivatives in medicinal chemistry?

A: 5-amino-4-hydroxyhexanoic acid derivatives have shown potential as inhibitors of human immunodeficiency virus type 1 (HIV-1) protease. [] This enzyme plays a crucial role in the viral replication cycle of HIV, making its inhibition a key target for antiretroviral therapies.

Q2: How does the structure of 5-amino-4-hydroxyhexanoic acid derivatives influence their activity against HIV-1 protease?

A: While specific structure-activity relationships haven't been detailed in the provided abstracts, research suggests that modifications to the 5-amino and 4-hydroxy substituents, as well as the nature of the N-terminal protecting group, significantly impact the inhibitory activity of these compounds. [] Further research is needed to fully elucidate these relationships and optimize their efficacy.

Q3: Beyond HIV-1 protease inhibition, are there other biological activities associated with 4-hydroxyhexanoic acid derivatives?

A: Yes, research has identified erysulfone and erysulfoxide, two sulfur-containing lactone derivatives of this compound, as constituents of Erysimum inconspicuum fruits. [] Extracts from these fruits exhibited cytotoxic activity against the KB cell line (a human oral cancer cell line) and some activity against P-388 lymphocytic leukemia in vivo. [] This suggests potential applications in cancer research.

Q4: this compound has been identified as a component of polyhydroxyalkanoic acids (PHAs). What is the significance of this finding?

A: The identification of this compound in PHAs expands the known monomer diversity of these biopolymers. [, ] This discovery contributes to our understanding of the biosynthetic pathways of PHAs and opens avenues for tailoring their properties through the incorporation of novel monomers.

Q5: Are there methods for distinguishing the stereoisomers of this compound derivatives?

A: Yes, chiral high-performance liquid chromatography (HPLC) using a Chiraspher column has successfully separated the enantiomers of solerone (5-oxo-4-hydroxyhexanoic acid γ-lactone) and solerole (4,5-dihydroxyhexanoic acid γ-lactone). [] Additionally, the absolute configurations of 4,5-dihydroxyhexanoic acid γ-lactones have been determined using 1H-NMR analysis of their diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters, following Mosher's method. []

Q6: Can enantiopure forms of β-amino-γ-hydroxy acids and γ-amino-δ-hydroxy acids be synthesized from this compound?

A: While the provided research doesn't directly utilize this compound for this purpose, it highlights a method to synthesize enantiopure (3S,4R)- and (3S,4S)-3-amino-4-hydroxyhexanoic acid derivatives from L-aspartic acid. [] This approach showcases the versatility of amino acid derivatives like this compound as building blocks for the stereocontrolled synthesis of important chiral molecules.

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